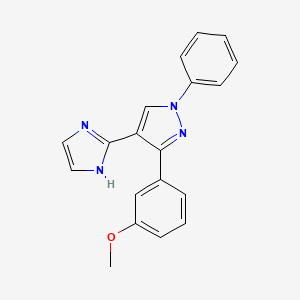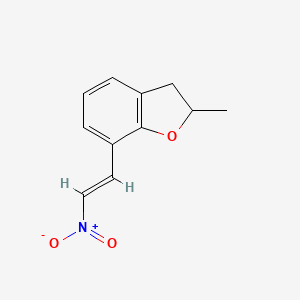
4-(1H-imidazol-2-yl)-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-imidazol-2-yl)-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole, also known as IMP, is a chemical compound that has gained attention in recent years due to its potential for use in scientific research. This compound is a member of the pyrazole family and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(1H-imidazol-2-yl)-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes. One enzyme that this compound has been shown to inhibit is glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in a variety of cellular processes, including cell proliferation and apoptosis. By inhibiting the activity of GSK-3, this compound may be able to regulate these processes and prevent the growth of cancer cells or the accumulation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in the body. This compound has also been shown to have antioxidant effects and can reduce oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1H-imidazol-2-yl)-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole in lab experiments is that it is relatively easy to synthesize. It is also stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 4-(1H-imidazol-2-yl)-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole. One area of research that has shown promise is the use of this compound in combination with other drugs for the treatment of cancer. Studies have shown that this compound can enhance the anti-tumor activity of certain chemotherapy drugs. Another area of research is the use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research is needed to determine its potential for use in the treatment of Alzheimer's disease and other neurodegenerative diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown potential for use in scientific research. Its anti-tumor, neuroprotective, anti-inflammatory, and antioxidant effects make it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential for use in combination with other drugs.
Métodos De Síntesis
The synthesis of 4-(1H-imidazol-2-yl)-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole involves a series of chemical reactions. One method that has been used to synthesize this compound is the reaction of 2-(3-methoxyphenyl)acetonitrile with 1-phenyl-1H-pyrazol-5-amine in the presence of potassium tert-butoxide and 1,2-dimethoxyethane. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
4-(1H-imidazol-2-yl)-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole has been used in a variety of scientific research applications. One area of research where this compound has shown potential is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can reduce the accumulation of beta-amyloid plaques in the brain.
Propiedades
IUPAC Name |
4-(1H-imidazol-2-yl)-3-(3-methoxyphenyl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-24-16-9-5-6-14(12-16)18-17(19-20-10-11-21-19)13-23(22-18)15-7-3-2-4-8-15/h2-13H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVBVQBYKCWOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C3=NC=CN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425568.png)
![methyl 2-[(2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5425579.png)
![2-{[4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5425582.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5425587.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5425591.png)

![methyl 2-({[4-(2-furylmethyl)-1-piperazinyl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5425614.png)
![4-[(2-methyl-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5425625.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]propanamide](/img/structure/B5425635.png)
![N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5425638.png)
![4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5425661.png)
![2-methoxy-5-{1-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B5425666.png)
![N-(3-{5-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide](/img/structure/B5425670.png)